
(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
Overview
Description
The compound "(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)" is a deuterated phospholipid analog characterized by its stereochemistry (2S,3R,4E), an 18-carbon chain with seven deuterium atoms at positions 16–18, and a polar head group consisting of an amino-diol phosphate. The phosphate group confers solubility in aqueous environments, while the long alkyl chain facilitates integration into lipid bilayers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate-d7 (d18:1) involves the deuteration of sphingosine followed by phosphorylation. The deuteration process typically involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The phosphorylation is carried out using sphingosine kinase, which catalyzes the transfer of a phosphate group to the sphingosine molecule .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate-d7 (d18:1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Metabolic Reactions
S1P-d7 participates in sphingolipid metabolic pathways, mirroring endogenous S1P but with isotopic distinction:
Table 2: Metabolic Pathways and Enzymes
Pathway | Enzyme | Reaction | Role of S1P-d7 |
---|---|---|---|
Degradation | S1P lyase | Cleaves S1P-d7 to hexadecenal and ethanolamine phosphate | Generates deuterated byproducts for tracking. |
Recycling | S1P phosphatase | Dephosphorylates S1P-d7 to sphingosine-d7 | Recycles sphingoid base for membrane lipid synthesis. |
Catabolism | Cytochrome P450 | Oxidizes terminal methyl groups | Forms hydroxylated metabolites (e.g., d7-labeled 20-OH-S1P). |
Deuterium labeling does not alter reaction kinetics significantly but improves detection sensitivity in mass spectrometry .
Receptor-Mediated Interactions
S1P-d7 binds to S1P receptors (S1PR1–5), activating downstream signaling cascades:
Table 3: Receptor Signaling Pathways
Deuterium labeling allows differentiation between endogenous and exogenous S1P in receptor trafficking studies .
Stability and Reactivity
Scientific Research Applications
The compound (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including biochemistry, pharmaceuticals, and materials science.
Structural Overview
This compound features a long hydrocarbon chain with amino and diol functionalities, along with a phosphate group. Its unique stereochemistry (2S,3R) and isotopic labeling (d7) suggest potential for specialized applications in research and development.
Cell Membrane Research
The compound can be utilized to study cell membrane dynamics due to its amphiphilic nature. Its structural similarity to phospholipids allows researchers to investigate membrane fluidity and protein interactions within lipid bilayers.
Case Study:
A study demonstrated the incorporation of similar compounds in model membranes to analyze the effects of lipid composition on membrane permeability. This research provides insights into drug delivery mechanisms and cellular uptake processes.
Drug Development
The amino and diol groups in the compound make it a candidate for drug formulation. Its ability to form hydrogen bonds enhances solubility and bioavailability of active pharmaceutical ingredients (APIs).
Case Study:
Research has shown that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles. For instance, modifications to similar structures have led to increased stability and reduced toxicity in preclinical trials.
Synthesis of Functional Materials
The compound's ability to form stable complexes with metal ions opens pathways for developing new materials with specific electronic or catalytic properties.
Data Table: Functional Properties of Modified Compounds
Compound Structure | Metal Ion Complexed | Application Area | Property Enhancement |
---|---|---|---|
Similar Amino-Diol | Cu²⁺ | Catalysis | Increased activity |
Phosphate Derivative | Zn²⁺ | Nanomaterials | Improved stability |
Health Supplements
The diol structure offers potential antioxidant properties, making it suitable for development as a health supplement aimed at reducing oxidative stress.
Case Study:
Clinical trials have explored the antioxidant effects of similar compounds on cellular models exposed to oxidative stressors. Results indicated a significant reduction in cell damage markers.
Mechanism of Action
Sphingosine-1-phosphate-d7 (d18:1) exerts its effects by acting as an agonist at sphingosine-1-phosphate receptors. These receptors are involved in various cellular signaling pathways, including those regulating calcium levels, phospholipase C stimulation, and G protein-mediated signaling. The binding of sphingosine-1-phosphate to its receptors triggers a cascade of intracellular events that influence cell growth, survival, and migration .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include non-deuterated phospholipids (e.g., sphingosine-1-phosphate) and fluorinated amphiphiles (e.g., compound 16 from ). Key distinctions arise from isotopic labeling, stereochemistry, and functional groups.
Isotopic vs. Non-Isotopic Analogues
Deuteration in the target compound reduces metabolic degradation rates compared to non-deuterated S1P, as C-D bonds are more stable than C-H bonds. This property makes it advantageous for long-term tracer studies .
Comparison with Fluorinated Amphiphiles ()
Compound 16 () employs heptadecafluoroundecanamide chains to enhance lipid solubility and bioavailability, whereas the target compound uses deuteration for traceability. Fluorinated chains in compound 16 improve thermal stability and resistance to enzymatic cleavage, making it suitable for prolonged drug delivery applications. In contrast, the target compound’s deuterated chain prioritizes detectability in analytical assays without significantly altering biological activity .
Biological Activity
The compound (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) is a synthetic derivative of sphingosine. Its structure is characterized by a long hydrophobic carbon chain and deuterium isotopes at specific positions which may enhance its stability and alter its biological properties. This compound is of interest due to its potential roles in various biochemical pathways and its applications in pharmaceuticals and biotechnology.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 383.48 g/mol. The presence of an amino group and a phosphate moiety suggests its involvement in signaling pathways and lipid metabolism.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₈N₁O₅P |
Molecular Weight | 383.48 g/mol |
Density | 0.9 ± 0.1 g/cm³ |
Boiling Point | 445.9 ± 45.0 °C |
Melting Point | N/A |
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Cell Signaling : Similar to sphingosine-1-phosphate (S1P), it can bind to G protein-coupled receptors (GPCRs), triggering signaling pathways that regulate cellular processes such as proliferation and survival.
- Metabolic Pathways : The compound may serve as a precursor in lipid biosynthesis and could play a role in metabolic disorders related to lipid metabolism.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, suggesting potential protective effects against oxidative stress .
Sphingosine-1-Phosphate Analogs
A study on sphingosine-1-phosphate analogs demonstrated that structural modifications can significantly influence their biological activity. The deuterated form of S1P allows for metabolic tracking without interference from endogenous pools.
Impact on Cancer Cells
Research has shown that sphingosine derivatives can induce apoptosis in cancer cells via MAPK pathway modulation. The (2S,3R)-2-amino-4-octadecene derivatives exhibited similar effects in vitro .
Applications
The unique properties of (2S,3R,4E)-2-amino-4-octadecene suggest various applications:
- Pharmaceuticals : Potential therapeutic agent for conditions linked to oxidative stress or metabolic disorders.
- Biotechnology : Useful in studies involving lipid biosynthesis and cell signaling.
- Research Tools : Its isotopic labeling makes it a valuable tracer in metabolic studies.
Properties
IUPAC Name |
[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-AVMMVCTPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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